molecular formula C19H21N3O3 B4078631 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide

Cat. No. B4078631
M. Wt: 339.4 g/mol
InChI Key: PHWJZSVQRCSSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CNB-001 has been found to possess neuroprotective properties and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide exerts its neuroprotective effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been found to modulate various signaling pathways involved in neuronal survival and regeneration.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function, reduce neuronal death, and promote neuronal regeneration. 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has also been found to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule drug, making it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, one limitation of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide is that its exact mechanism of action is not fully understood, which may limit its potential clinical applications.

Future Directions

There are several potential future directions for the study of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to further elucidate its mechanism of action to better understand how it exerts its neuroprotective effects. Additionally, the development of novel derivatives of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide may lead to the discovery of more potent and selective neuroprotective agents.

Scientific Research Applications

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been found to have neuroprotective properties by reducing oxidative stress, inflammation, and neuronal death.

properties

IUPAC Name

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h2,5-6,9-13,15,20H,1,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJZSVQRCSSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclohexylamino)-3-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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